N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-20-16(21(26)23-15-9-10-18(27-2)19(11-15)28-3)12-17(24-22(20)29-25-13)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26) |
InChI Key |
ACHNNSGDLHAKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. One common synthetic route starts with the reaction of 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield a pyridinethione derivative . The final step involves the cyclization of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under reflux conditions .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against strains like E. coli, B. mycoides, and C.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The compound targets specific enzymes and proteins within the microbial cells, resulting in their inhibition and subsequent cell death .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Isoxazolo[4,5-b]pyridine derivatives: These compounds also exhibit antimicrobial and anticancer activities.
Thienopyridine derivatives: Known for their antibacterial properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have been studied for their anti-inflammatory and analgesic activities.
Biological Activity
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Structural Overview
The compound features a unique oxazole-pyridine framework characterized by various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 336.39 g/mol. Its structure includes a carboxamide group, which enhances solubility and may influence its interaction with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
Research has also highlighted the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic pathways. Specific studies have demonstrated that the compound can inhibit proliferation in various cancer types, including breast and lung cancers. The exact molecular targets remain under investigation but may include key regulatory proteins involved in cell cycle progression.
The biological activity of this compound is attributed to its interactions with specific molecular targets within cellular pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- Modulation of Apoptotic Pathways : It appears to activate apoptotic pathways leading to programmed cell death in malignant cells.
Further studies are required to elucidate the precise mechanisms and validate these findings in vivo.
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions:
- Formation of the Oxazole Ring : The initial step typically involves the condensation of appropriate precursors under acidic or basic conditions.
- Pyridine Integration : Subsequent reactions facilitate the incorporation of the pyridine moiety into the oxazole framework.
- Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.
Case Studies
Several case studies have documented the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study 2 | Anticancer Effects | Reported a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours. |
| Study 3 | Mechanistic Insights | Identified activation of caspase pathways leading to apoptosis in A549 lung cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
